![molecular formula C13H17NO5 B15298386 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group and a hydroxymethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxymethyl group can be introduced through various methods, including reduction of a formyl group or hydroxylation of a methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid can undergo several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The BOC-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Deprotection of the BOC group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carboxyl group would yield an alcohol.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid involves its functional groups. The BOC-protected amino group can be deprotected to reveal a free amino group, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Boc-amino)methyl]phenylacetic acid
- tert-Butyl 4-ethynylbenzylcarbamate
- Methyl 4-[(tert-butoxycarbonyl)amino]methylbenzoate
- tert-Butyl 2-aminobenzylcarbamate
- tert-Butyl 3-formylbenzylcarbamate
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid is unique due to the presence of both a BOC-protected amino group and a hydroxymethyl group on the benzoic acid core. This combination of functional groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10-5-8(7-15)4-9(6-10)11(16)17/h4-6,15H,7H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
RZXKHLNVOSCCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


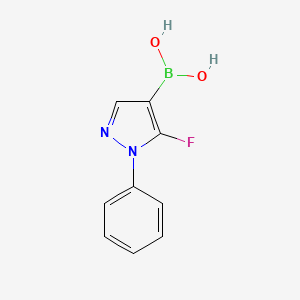

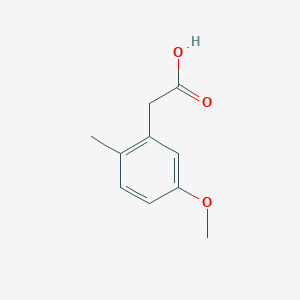
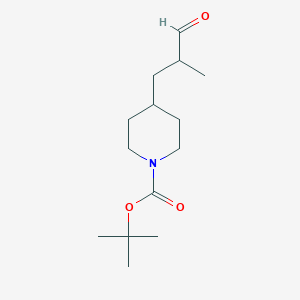
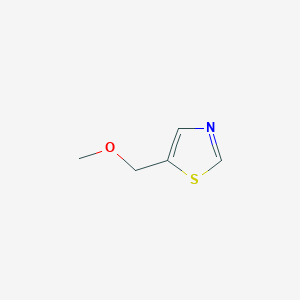
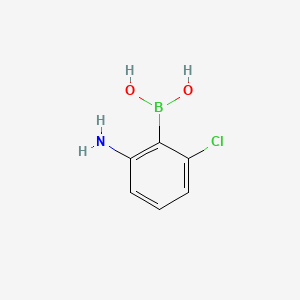
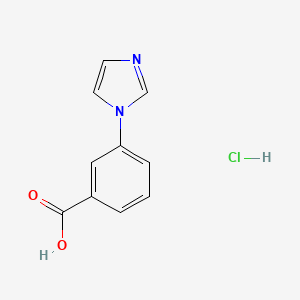
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)

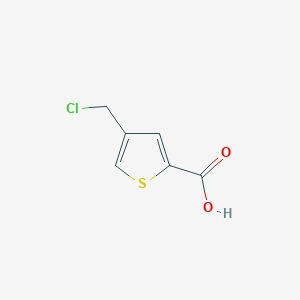
![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
